molecular formula C15H14N2O2 B11957051 Formamide, N,N'-(methylenedi-4,1-phenylene)bis- CAS No. 52721-83-2

Formamide, N,N'-(methylenedi-4,1-phenylene)bis-

Cat. No.: B11957051
CAS No.: 52721-83-2
M. Wt: 254.28 g/mol
InChI Key: NIGRIMOLDFBQPY-UHFFFAOYSA-N
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Description

Formamide, N,N’-(methylenedi-4,1-phenylene)bis- is a chemical compound with the molecular formula C15H14N2O2. It is characterized by the presence of two formamide groups connected by a methylene bridge to a phenylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N,N’-(methylenedi-4,1-phenylene)bis- typically involves the reaction of formamide with methylenedi-4,1-phenylene. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may also involve heating to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality Formamide, N,N’-(methylenedi-4,1-phenylene)bis- .

Chemical Reactions Analysis

Types of Reactions

Formamide, N,N’-(methylenedi-4,1-phenylene)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted phenylene derivatives.

Scientific Research Applications

Formamide, N,N’-(methylenedi-4,1-phenylene)bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Formamide, N,N’-(methylenedi-4,1-phenylene)bis- involves its interaction with specific molecular targets. The formamide groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenylene ring provides stability and rigidity to the compound, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide): Similar structure but with benzyl groups attached to the formamide.

    1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Contains maleimide groups instead of formamide.

    N,N’-(Methylenedi-4,1-phenylene)bis(stearamide): Contains stearamide groups instead of formamide

Uniqueness

Formamide, N,N’-(methylenedi-4,1-phenylene)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

52721-83-2

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[4-[(4-formamidophenyl)methyl]phenyl]formamide

InChI

InChI=1S/C15H14N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8,10-11H,9H2,(H,16,18)(H,17,19)

InChI Key

NIGRIMOLDFBQPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC=O)NC=O

Origin of Product

United States

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